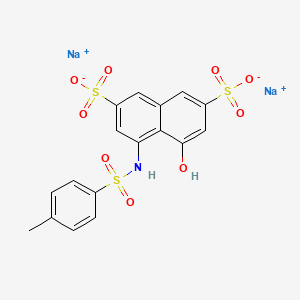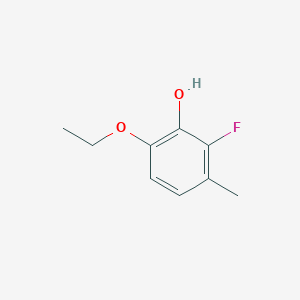![molecular formula C29H36BrF7N5O4PPt-2 B12335279 (SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-) is a complex platinum compound. It is characterized by the presence of multiple ligands, including 2-bromo-5-fluoropyridine, 9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato, and 6-methyl-3-pyridinol, coordinated to a central platinum ion. The compound is further stabilized by a hexafluorophosphate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-2)-Platinum(1+) involves several steps, starting with the preparation of the individual ligands. For instance, 2-bromo-5-fluoropyridine can be synthesized via the bromination of 5-fluoropyridine . The ligands are then coordinated to the platinum ion through a series of complexation reactions under controlled conditions, typically involving the use of platinum salts such as platinum(II) chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination to platinum in a controlled environment. The process would require stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(SP-4-2)-Platinum(1+) can undergo various chemical reactions, including:
Substitution Reactions: The ligands can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
科学的研究の応用
(SP-4-2)-Platinum(1+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of (SP-4-2)-Platinum(1+) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making the compound a potential anticancer agent.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.
Uniqueness
(SP-4-2)-Platinum(1+) is unique due to its specific ligand structure, which may confer different reactivity and selectivity compared to other platinum compounds. Its combination of ligands can also influence its solubility, stability, and overall biological activity.
特性
分子式 |
C29H36BrF7N5O4PPt-2 |
|---|---|
分子量 |
957.6 g/mol |
IUPAC名 |
2-bromo-5-fluoropyridine;18-hydroxy-4-methyl-4,14-diaza-11-azanidapentacyclo[11.7.0.02,6.07,12.015,20]icosane-3,5-dione;6-methylpyridin-3-ol;platinum;hexafluorophosphate |
InChI |
InChI=1S/C18H26N3O3.C6H7NO.C5H3BrFN.F6P.Pt/c1-21-17(23)13-9-3-2-6-19-15(9)16-12(14(13)18(21)24)10-7-8(22)4-5-11(10)20-16;1-5-2-3-6(8)4-7-5;6-5-2-1-4(7)3-8-5;1-7(2,3,4,5)6;/h8-16,20,22H,2-7H2,1H3;2-4,8H,1H3;1-3H;;/q-1;;;-1; |
InChIキー |
OLJONSDEPVQAGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)O.CN1C(=O)C2C3CCC[N-]C3C4C(C2C1=O)C5CC(CCC5N4)O.C1=CC(=NC=C1F)Br.F[P-](F)(F)(F)(F)F.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)






![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)



